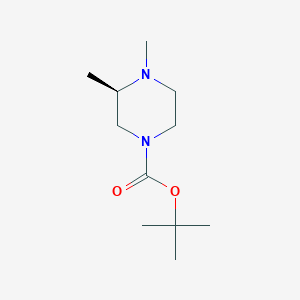
(R)-tert-butyl 3,4-dimethylpiperazine-1-carboxylate
Vue d'ensemble
Description
1,1-Dimethylethyl (3R)-3,4-dimethyl-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by its unique structure, which includes a piperazine ring substituted with dimethyl groups and a 1,1-dimethylethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R)-tert-butyl 3,4-dimethylpiperazine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method is efficient and yields high purity products . Another common method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylethyl (3R)-3,4-dimethyl-1-piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1,1-Dimethylethyl (3R)-3,4-dimethyl-1-piperazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (R)-tert-butyl 3,4-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular signaling and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1,1-Dimethylethyl (3R)-3,4-dimethyl-1-piperazinecarboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
tert-butyl (3R)-3,4-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-9-8-13(7-6-12(9)5)10(14)15-11(2,3)4/h9H,6-8H2,1-5H3/t9-/m1/s1 |
Clé InChI |
IRQAVHKOEKPMFB-SECBINFHSA-N |
SMILES isomérique |
C[C@@H]1CN(CCN1C)C(=O)OC(C)(C)C |
SMILES canonique |
CC1CN(CCN1C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













